molecular formula C19H22F3N5O2S B612111 Alpelisib CAS No. 1217486-61-7

Alpelisib

Katalognummer B612111
CAS-Nummer: 1217486-61-7
Molekulargewicht: 441.47
InChI-Schlüssel: STUWGJZDJHPWGZ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpelisib is an oral medication used in combination with other medicines (e.g., fulvestrant) to treat hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA­-mutated, advanced or metastatic breast cancer . It is also used to treat a condition called PIK3CA-Related Overgrowth Spectrum (PROS) in certain patients .


Molecular Structure Analysis

Alpelisib has a molecular formula of C19H22F3N5O2S . Its exact mass is 441.14 and its molecular weight is 441.470 .


Physical And Chemical Properties Analysis

Alpelisib has a molecular formula of C19H22F3N5O2S and a molecular weight of 441.47 . It appears as a solid substance .

Wissenschaftliche Forschungsanwendungen

1. Bioanalysis of Alpelisib

  • Summary of Application: This study developed and validated a quantification method based on liquid chromatography–tandem mass spectrometry for alpelisib in mouse and human plasma samples .
  • Methods of Application: Alpelisib and an internal standard were separated from endogenous substances using an XTerra MS C18 column with a linear gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile . Multiple reaction monitoring transitions for alpelisib and the internal standard were m/z 442.1 > 328.0 and m/z 465.0 > 209.1, respectively .
  • Results: The calibration curve for alpelisib was confirmed to be linear in the range of 1–2000 ng/mL in both mouse and human plasma . The intra- and inter-day accuracy and precision met the acceptance criteria, and no significant matrix effects were observed .

2. Alpelisib Efficacy in Hormone Receptor-Positive HER2-Negative PIK3CA-Mutant Advanced Breast Cancer Post-Everolimus Treatment

  • Summary of Application: This real-world cohort analysis assessed the efficacy of alpelisib and endocrine treatment (ET) combinations in a post-everolimus setting .
  • Methods of Application: Thirteen women who started alpelisib and ET at standard doses between 2018 and 2022 for advanced breast cancer (ABC), after undergoing CDK4/6i and everolimus treatment, were eligible for the study entry .
  • Results: The median progression-free survival (PFS) on alpelisib was 5.5 months (range 0.5–10), and four women each had an objective response rate (ORR) and three (23%) had a stable disease . The 6-month clinical benefit rate (CBR) was 46.1%, similar to the BYLeive study cohort C (47.8%) .

3. Alpelisib and Hyperglycemia

  • Summary of Application: This research uncovered elevated rates of high blood sugar, or hyperglycemia, among patients with breast cancer who are treated with the oral medication alpelisib .

4. Alpelisib and Lymphatic Malformations

  • Summary of Application: This study used a PIK3CAVEGFR3-CreER mouse model to study the effects of alpelisib on lymphatic malformations .

5. Alpelisib and Paclitaxel in Gastric Cancer

  • Summary of Application: This study investigated the anti-tumor effects of alpelisib, a PI3K p110α-specific inhibitor, using preclinical models of gastric cancer (GC). In addition, the combined effects of alpelisib and paclitaxel on GC were evaluated .
  • Methods of Application: The study was conducted on various GC cells, three of which were predominantly sensitive to alpelisib. The alpelisib and paclitaxel combination demonstrated synergistic anti-proliferative effects, preferentially on PIK3CA-mutant cells, resulting in increased DNA damage response and apoptosis .
  • Results: The alpelisib and paclitaxel combination significantly enhanced anti-tumor activity by decreasing Ki-67 expression and increasing apoptosis. Moreover, this combination tended to prolong the survival of tumor-bearing mice .

6. Alpelisib in Lymphatic Malformations

  • Summary of Application: This study used a PIK3CAVEGFR3-CreER mouse model to study the effects of alpelisib on lymphatic malformations .

7. Alpelisib and Paclitaxel in Human Gastric Cancer

  • Summary of Application: This study was conducted to investigate the anti-tumor effects of alpelisib, a PI3K p110α-specific inhibitor, using preclinical models of gastric cancer (GC). In addition, the combined effects of alpelisib and paclitaxel on GC were evaluated .
  • Methods of Application: Among the SNU1, SNU16, SNU484, SNU601, SNU638, SNU668, AGS, and MKN1 GC cells, three PIK3CA-mutant cells were predominantly sensitive to alpelisib. Alpelisib monotherapy decreased AKT and S6K1 phosphorylation and induced G0/G1 phase arrest regardless of PIK3CA mutational status. The alpelisib and paclitaxel combination demonstrated synergistic anti-proliferative effects, preferentially on PIK3CA-mutant cells, resulting in increased DNA damage response and apoptosis .
  • Results: In a xenograft model of MKN1 cells, the alpelisib and paclitaxel combination significantly enhanced anti-tumor activity by decreasing Ki-67 expression and increasing apoptosis. Moreover, this combination tended to prolong the survival of tumor-bearing mice .

8. Alpelisib in the Treatment of Breast Cancer

  • Summary of Application: It was discovered in tumor xenograft models that mutations in ESR1 led to rapid progression following the start of alpelisib and AI therapy .

Zukünftige Richtungen

Alpelisib has shown promise in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. Future research may focus on combining Alpelisib with other treatments to improve efficacy and manage side effects . It is also being studied for its potential use in treating other conditions with PIK3CA mutations .

Eigenschaften

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153355
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Alpelisib

CAS RN

1217486-61-7
Record name Alpelisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
A Markham - Drugs, 2019 - Springer
… Alpelisib has demonstrated efficacy in combination with … in the development of alpelisib leading to this first approval. … and alpelisib in plasma, the relative exposure to alpelisib was 60.0…
Number of citations: 188 link.springer.com
F André, E Ciruelos, G Rubovszky… - … England Journal of …, 2019 - Mass Medical Soc
… In a randomized, phase 3 trial, we compared alpelisib (at a dose of 300 mg per day) plus fulvestrant (at a dose of 500 mg every 28 days and once on day 15) with placebo plus …
Number of citations: 808 www.nejm.org
AJ Armaghani, HS Han - Breast Cancer: Targets and Therapy, 2020 - Taylor & Francis
… We will discuss in detail the development of PI3K inhibitor alpelisib, indications for use in HR+/… We will also discuss in detail Alpelisib, the first approved PI3K inhibitor for the treatment of …
Number of citations: 19 www.tandfonline.com
P Narayan, TM Prowell, JJ Gao, LL Fernandes… - Clinical Cancer …, 2021 - AACR
… granted regular approval to alpelisib in combination with … -controlled trial of alpelisib plus fulvestrant versus placebo plus … by investigator assessment in the alpelisib plus fulvestrant arm …
Number of citations: 88 aacrjournals.org
IA Mayer, VG Abramson, L Formisano, JM Balko… - Clinical cancer …, 2017 - AACR
… Purpose: Alpelisib, a selective oral inhibitor of the class I … This phase Ib study evaluated alpelisib plus letrozole's safety… -six patients received letrozole and alpelisib daily. Outcomes were …
Number of citations: 323 aacrjournals.org
F André, EM Ciruelos, D Juric, S Loibl, M Campone… - Annals of …, 2021 - Elsevier
Background Activation of the phosphatidylinositol-3-kinase (PI3K) pathway via PIK3CA mutations occurs in 28%-46% of hormone receptor-positive (HR+), human epidermal growth …
Number of citations: 302 www.sciencedirect.com
PA Konstantinopoulos, WT Barry, M Birrer… - The Lancet …, 2019 - thelancet.com
… level of alpelisib 250 mg once a day plus olaparib 100 mg twice a day (dose level 0); alpelisib 250 mg once a day plus olaparib 200 mg twice a day (dose level 1); alpelisib 300 mg …
Number of citations: 199 www.thelancet.com
HS Rugo, F Lerebours, E Ciruelos, P Drullinsky… - The Lancet …, 2021 - thelancet.com
… Our results support the use of alpelisib plus fulvestrant for treatment of hormone receptor-… The BYLieve phase 2 trial is assessing the safety and activity of alpelisib plus letrozole or …
Number of citations: 191 www.thelancet.com
D Juric, F Janku, J Rodón, HA Burris, IA Mayer… - JAMA …, 2019 - jamanetwork.com
… (alpelisib, 400 mg): diarrhea (grade 2), vomiting, fatigue, and decreased appetite (all grade 3). The MTD of alpelisib … Overall, the most frequent grade 3/4 adverse events with alpelisib, …
Number of citations: 209 jamanetwork.com
IA Mayer, A Prat, D Egle, S Blau, JAP Fidalgo… - Clinical Cancer …, 2019 - AACR
… -free survival with addition of alpelisib to fulvestrant for patients with PIK3CA-mutant metastatic tumors. In this trial, we show that adding alpelisib to 24 weeks of neoadjuvant letrozole …
Number of citations: 83 aacrjournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.